2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a butoxyphenyl group, a ureido group, and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-butoxyphenyl isocyanate: This intermediate is synthesized by reacting 4-butoxyaniline with phosgene.
Formation of 3-(4-butoxyphenyl)urea: The 4-butoxyphenyl isocyanate is then reacted with but-2-yn-1-amine to form 3-(4-butoxyphenyl)urea.
Coupling with 2-hydroxybenzamide: Finally, the 3-(4-butoxyphenyl)urea is coupled with 2-hydroxybenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(3-(4-Methoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide
- 2-((4-(3-(4-Ethoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide
- 2-((4-(3-(4-Propoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide
Uniqueness
2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific butoxyphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it more suitable for certain applications compared to its similar counterparts.
Properties
IUPAC Name |
2-[4-[(4-butoxyphenyl)carbamoylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-3-15-28-18-12-10-17(11-13-18)25-22(27)24-14-6-7-16-29-20-9-5-4-8-19(20)21(23)26/h4-5,8-13H,2-3,14-16H2,1H3,(H2,23,26)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBRQHYYOSDPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.